5-Bromo-3-(cyanomethyl)benzofuran
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H6BrNO |
|---|---|
Molecular Weight |
236.06 g/mol |
IUPAC Name |
2-(5-bromo-1-benzofuran-3-yl)acetonitrile |
InChI |
InChI=1S/C10H6BrNO/c11-8-1-2-10-9(5-8)7(3-4-12)6-13-10/h1-2,5-6H,3H2 |
InChI Key |
ALDCACAITXWHRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CO2)CC#N |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Strategies of the 5 Bromo 3 Cyanomethyl Benzofuran Scaffold
Transformations of the Bromine Moiety on the Benzofuran (B130515) Ring
The bromine atom at the 5-position of the benzofuran ring is a key site for introducing molecular diversity. Its reactivity allows for a range of transformations, including nucleophilic aromatic substitutions, functionalization via organometallic intermediates, and palladium-catalyzed coupling reactions.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a powerful method for replacing aryl halides with various nucleophiles. chemistrysteps.comnih.gov For an SNAr reaction to proceed, the aromatic ring typically requires activation by electron-withdrawing groups positioned ortho or para to the leaving group. chemistrysteps.comyoutube.com In the case of 5-Bromo-3-(cyanomethyl)benzofuran, the cyanomethyl group at the 3-position provides some electron-withdrawing character, which can facilitate nucleophilic attack at the C-5 position.
The mechanism of SNAr generally involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanionic intermediate, known as a Meisenheimer complex, followed by the elimination of the leaving group to restore aromaticity. chemistrysteps.comyoutube.com A variety of strong nucleophiles, such as alkoxides, thiolates, and amines, can be employed in these reactions. chemistrysteps.com The reactivity of the aryl halide in SNAr reactions often follows the order F > Cl > Br > I, which is contrary to the trend observed in SN1 and SN2 reactions. chemistrysteps.com
| Nucleophile | Reagent Example | Product Type |
| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | 5-Methoxy-3-(cyanomethyl)benzofuran |
| Thiolate | Sodium thiophenoxide (NaSPh) | 5-(Phenylthio)-3-(cyanomethyl)benzofuran |
| Amine | Ammonia (NH₃) | 5-Amino-3-(cyanomethyl)benzofuran |
Carbon-Halogen Bond Functionalization via Organometallic Reagents
The carbon-bromine bond in this compound can be readily converted into an organometallic species, which can then be reacted with various electrophiles. A common strategy involves halogen-metal exchange, for instance, using organolithium or Grignard reagents. uni-muenchen.deuni-muenchen.de The resulting organomagnesium or organolithium derivative of the benzofuran can then participate in a wide range of carbon-carbon bond-forming reactions.
For example, treatment of this compound with magnesium metal can generate the corresponding Grignard reagent. This powerful nucleophile can react with electrophiles such as aldehydes, ketones, and esters to introduce new functional groups at the 5-position. The use of "Turbo-Grignard" reagents, such as iPrMgCl·LiCl, can enhance the reactivity and broaden the scope of these exchange reactions. uni-muenchen.de
| Electrophile | Reagent Example | Product Type |
| Aldehyde | Acetaldehyde (CH₃CHO) | 5-(1-Hydroxyethyl)-3-(cyanomethyl)benzofuran |
| Ketone | Acetone ((CH₃)₂CO) | 5-(2-Hydroxyprop-2-yl)-3-(cyanomethyl)benzofuran |
| Ester | Ethyl acetate (B1210297) (CH₃COOEt) | 5-Acetyl-3-(cyanomethyl)benzofuran |
Palladium-Catalyzed Coupling Reactions at the Bromo Position
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. researchgate.netnih.gov The bromine atom at the 5-position of the benzofuran ring serves as an excellent handle for a variety of these transformations, including the Suzuki, Heck, and Sonogashira reactions.
The Suzuki coupling, which involves the reaction of an organoboron species with an organic halide in the presence of a palladium catalyst and a base, is a widely used method for constructing biaryl systems. nih.govdntb.gov.ua In the context of this compound, a Suzuki coupling with an arylboronic acid would yield a 5-aryl-3-(cyanomethyl)benzofuran derivative. The choice of palladium catalyst, ligands, base, and solvent system is crucial for achieving high yields and selectivity. nih.govbeilstein-journals.org
The Heck reaction, which couples an organic halide with an alkene, and the Sonogashira reaction, which couples an organic halide with a terminal alkyne, provide further avenues for functionalizing the 5-position of the benzofuran ring with unsaturated moieties. organic-chemistry.orgnih.gov
| Coupling Reaction | Coupling Partner Example | Catalyst System Example | Product Type |
| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 5-Phenyl-3-(cyanomethyl)benzofuran |
| Heck Coupling | Styrene | Pd(OAc)₂ / P(o-tolyl)₃ / Et₃N | 5-Styryl-3-(cyanomethyl)benzofuran |
| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N | 5-(Phenylethynyl)-3-(cyanomethyl)benzofuran |
Reactions of the Cyanomethyl Group at Position 3
The cyanomethyl group at the 3-position of the benzofuran ring provides another reactive site for derivatization. Both the nitrile functionality and the adjacent activated methylene (B1212753) carbon can be readily transformed.
Transformations of the Nitrile Functionality (e.g., hydrolysis, reduction)
The nitrile group (-C≡N) is a versatile functional group that can be converted into a variety of other functionalities. Two of the most common transformations are hydrolysis to a carboxylic acid and reduction to a primary amine.
Acid- or base-catalyzed hydrolysis of the nitrile in this compound would yield 5-Bromo-3-(carboxymethyl)benzofuran. This carboxylic acid derivative can then undergo further reactions, such as esterification or amidation.
Reduction of the nitrile group can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This transformation leads to the formation of the corresponding primary amine, 5-Bromo-3-(2-aminoethyl)benzofuran, which is a valuable building block for the synthesis of more complex molecules.
| Reaction | Reagents | Product |
| Hydrolysis | H₂SO₄ (aq), heat | 5-Bromo-3-(carboxymethyl)benzofuran |
| Reduction | LiAlH₄ in THF, then H₂O | 5-Bromo-3-(2-aminoethyl)benzofuran |
Reactions at the Activated Methylene Carbon of the Cyanomethyl Group
The methylene group (-CH₂-) adjacent to the nitrile is activated by the electron-withdrawing nature of the cyano group, making the protons on this carbon acidic. This allows for deprotonation with a suitable base to form a stabilized carbanion. This carbanion can then act as a nucleophile in various carbon-carbon bond-forming reactions.
For example, the carbanion can be alkylated with alkyl halides, acylated with acyl chlorides, or undergo condensation reactions with aldehydes and ketones (e.g., Knoevenagel condensation). These reactions provide a powerful means to elaborate the side chain at the 3-position of the benzofuran ring.
| Reaction Type | Reagent Example | Product Type |
| Alkylation | Methyl iodide (CH₃I) | 5-Bromo-3-(1-cyanoethyl)benzofuran |
| Acylation | Acetyl chloride (CH₃COCl) | 5-Bromo-3-(1-cyano-2-oxopropyl)benzofuran |
| Knoevenagel Condensation | Benzaldehyde (C₆H₅CHO) | 5-Bromo-3-(1-cyano-2-phenylethenyl)benzofuran |
Functionalization at Other Benzofuran Ring Positions
The this compound molecule presents several sites for further chemical modification beyond the inherent reactivity of the cyanomethyl group. These include the C2, C4, C5, C6, and C7 positions of the benzofuran ring system. The presence of the bromine atom at the C5 position and the cyanomethyl group at the C3 position significantly influences the reactivity of the entire scaffold.
The C2 position of the benzofuran ring is inherently electron-rich and is a primary site for electrophilic attack. organic-chemistry.orgresearchgate.net However, the presence of the substituent at the adjacent C3 position can sterically hinder this approach. Despite this, reactions such as Vilsmeier-Haack formylation or Friedel-Crafts acylation could potentially introduce new functional groups at this position, although potentially requiring forcing conditions.
The bromine atom at the C5 position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. These transformations are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds. For instance, the Suzuki-Miyaura coupling allows for the introduction of aryl or heteroaryl moieties, the Heck reaction enables the installation of vinyl groups, and the Buchwald-Hartwig amination facilitates the formation of C-N bonds. The reactivity of the C5-bromo group in such reactions is well-established for various benzofuran derivatives. For example, the Mizoroki-Heck cross-coupling of 2-acetyl-5-bromobenzofuran with various olefins proceeds efficiently, highlighting the utility of the C5-bromo substituent for such transformations.
Functionalization of the C4, C6, and C7 positions on the benzene (B151609) portion of the benzofuran ring typically involves electrophilic aromatic substitution. The directing effects of the existing substituents play a crucial role in determining the regiochemical outcome of these reactions. The bromine at C5 is a deactivating but ortho-, para-directing group. The benzofuran oxygen atom is an activating, ortho-directing group, primarily influencing the C2 and C7 positions. The 3-cyanomethyl group is an electron-withdrawing group, which deactivates the ring towards electrophilic attack. The interplay of these electronic effects makes the prediction of the exact site of further substitution complex. Nitration or halogenation reactions would likely lead to a mixture of products, with substitution potentially occurring at the C4 or C6 positions, ortho to the bromine atom.
Chemo- and Regioselectivity Considerations in Derivatization
The derivatization of this compound is governed by the principles of chemoselectivity and regioselectivity, which are dictated by the inherent electronic properties of the benzofuran system and the nature of the substituents.
Chemoselectivity refers to the preferential reaction of one functional group over another. In the context of the target scaffold, a key consideration is the selective reaction at either the C5-bromo position or the cyanomethyl group. For instance, in palladium-catalyzed cross-coupling reactions, the C-Br bond is highly susceptible to oxidative addition, allowing for selective functionalization at C5 without affecting the cyanomethyl group under typical Suzuki, Heck, or Buchwald-Hartwig conditions. Conversely, reactions targeting the nitrile, such as hydrolysis to a carboxylic acid or reduction to an amine, can be performed while leaving the C5-bromo bond intact, provided that appropriate reagents and conditions are chosen to avoid reduction of the aryl bromide.
In the case of metallation reactions, such as those involving organolithium reagents, the most acidic proton is typically abstracted. The relative acidities of the protons at C2, C4, C6, and C7 would determine the site of lithiation. The presence of the bromine at C5 could facilitate lithium-halogen exchange, providing another route to a functionalized intermediate at this position. The directing effect of the benzofuran oxygen might also favor metallation at the C2 position. The precise outcome would likely depend on the specific organometallic reagent and reaction conditions employed.
The table below summarizes representative derivatization reactions and the expected major products based on chemo- and regioselectivity principles.
| Reaction Type | Reagents and Conditions | Target Position | Expected Major Product |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | C5 | 5-Aryl-3-(cyanomethyl)benzofuran |
| Heck Reaction | Alkene, Pd catalyst, base | C5 | 5-Vinyl-3-(cyanomethyl)benzofuran |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | C5 | 5-Amino-3-(cyanomethyl)benzofuran |
| Nitration | HNO₃, H₂SO₄ | C4/C6 | 5-Bromo-3-(cyanomethyl)-4-nitrobenzofuran and/or 5-Bromo-3-(cyanomethyl)-6-nitrobenzofuran |
| Bromination | Br₂, Lewis acid | C4/C6 | 4,5-Dibromo-3-(cyanomethyl)benzofuran and/or 5,6-Dibromo-3-(cyanomethyl)benzofuran |
Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy would provide crucial information about the number of different types of protons, their electronic environments, and their proximity to neighboring protons. For 5-Bromo-3-(cyanomethyl)benzofuran, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the benzofuran (B130515) ring system and the methylene (B1212753) protons of the cyanomethyl group. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals would be key to confirming the structure.
Expected ¹H NMR Data:
| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Integration |
| Aromatic-H | δ 7.0 - 8.0 | Doublet, Doublet of Doublets, Singlet | 3H |
| Methylene-CH₂ | δ 3.5 - 4.5 | Singlet | 2H |
| Furan-H | δ 7.5 - 8.5 | Singlet | 1H |
Note: The exact chemical shifts and coupling constants would need to be determined from the actual spectrum.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon (e.g., aromatic, aliphatic, nitrile).
Expected ¹³C NMR Data:
| Carbon Atom | Expected Chemical Shift (ppm) |
| Quaternary Aromatic-C | δ 110 - 160 |
| Tertiary Aromatic-CH | δ 110 - 140 |
| Methylene-CH₂ | δ 15 - 25 |
| Nitrile-CN | δ 115 - 125 |
| Furan-C | δ 100 - 150 |
Note: The specific chemical shifts would be confirmed by experimental data.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry would be used to determine the exact mass of the molecular ion of this compound with high precision. This data is crucial for confirming the elemental composition of the molecule, as the measured mass can be used to calculate a unique molecular formula. The presence of a bromine atom would be indicated by a characteristic isotopic pattern (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes) in the mass spectrum.
Expected HRMS Data:
| Ion | Calculated Exact Mass |
| [M]⁺ | C₁₀H₆Br NO |
| [M+H]⁺ | C₁₀H₇Br NO |
Note: The exact mass would be calculated based on the precise masses of the constituent isotopes.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique would be valuable for assessing the purity of a this compound sample. The gas chromatogram would indicate the presence of any volatile impurities, while the mass spectrometer would provide mass spectra for each separated component, aiding in their identification. The fragmentation pattern of the parent compound in the mass spectrum can also offer corroborative structural information.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation by the sample results in the vibration of molecular bonds at specific frequencies, which are recorded as a spectrum of absorption bands. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its key functional groups.
The presence of the cyanomethyl group (-CH₂CN) would be indicated by a sharp, medium-intensity absorption band for the nitrile (C≡N) stretching vibration, typically appearing in the range of 2260-2240 cm⁻¹. The methylene (-CH₂-) group adjacent to the nitrile will show C-H stretching vibrations in the 3000-2850 cm⁻¹ region.
The benzofuran core will also produce a series of characteristic peaks. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The C=C stretching vibrations of the benzene (B151609) and furan (B31954) rings will likely result in several bands in the 1600-1450 cm⁻¹ region. The C-O-C stretching of the furan ring typically gives rise to a strong absorption band around 1250-1020 cm⁻¹. Finally, the C-Br stretching vibration is expected in the lower frequency region of the spectrum, generally between 600 and 500 cm⁻¹.
While a specific IR spectrum for this compound is not available, analysis of related benzofuran derivatives supports these expected ranges. For instance, various synthesized benzofuran derivatives have been characterized using IR spectroscopy to confirm the presence of key functional groups. cuestionesdefisioterapia.com The NIST Chemistry WebBook also provides reference spectra for the parent benzofuran molecule, which can be used as a basis for interpreting the spectra of its derivatives. nist.govnist.gov
Table 1: Expected Infrared Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Nitrile (C≡N) | Stretching | 2260 - 2240 |
| Methylene (-CH₂) | C-H Stretching | 3000 - 2850 |
| Aromatic Ring | C-H Stretching | > 3000 |
| Aromatic Ring | C=C Stretching | 1600 - 1450 |
| Furan Ring | C-O-C Stretching | 1250 - 1020 |
| Bromoalkane (C-Br) | Stretching | 600 - 500 |
X-ray Crystallography for Solid-State Structure Determination
For this compound, obtaining single crystals suitable for X-ray diffraction would allow for the unambiguous confirmation of its molecular structure. The resulting crystallographic data would precisely define the planarity of the benzofuran ring system, the orientation of the cyanomethyl substituent at the 3-position, and the position of the bromine atom on the benzene ring.
Table 2: Representative Crystallographic Data for a Related Bromo-Benzofuran Derivative (5-Bromo-3-(4-chlorophenylsulfinyl)-2-methyl-1-benzofuran)
| Parameter | Value |
| Chemical Formula | C₁₅H₁₀BrClO₂S |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.530 (6) |
| b (Å) | 5.834 (3) |
| c (Å) | 22.045 (13) |
| β (°) | 100.602 (16) |
| Volume (ų) | 1457.6 (15) |
Data sourced from a study on a related compound and is for illustrative purposes only. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The wavelengths of maximum absorption (λ_max_) are characteristic of the chromophores present in the molecule.
The benzofuran ring system is the primary chromophore in this compound. The parent benzofuran molecule exhibits absorption bands in the UV region. nist.gov The presence of substituents can cause a shift in the absorption maxima to longer wavelengths (bathochromic shift) or shorter wavelengths (hypsochromic shift), and can also affect the intensity of the absorption. The bromine atom and the cyanomethyl group are expected to influence the electronic transitions within the benzofuran system.
While specific UV-Vis data for this compound is not available, studies on other benzofuran derivatives can provide an indication of the expected absorption profile. For instance, the synthesis and characterization of various novel benzofuran derivatives often include UV-Vis spectral data to confirm the formation of the extended conjugated system. semanticscholar.org
Table 3: Expected UV-Vis Absorption Data for this compound
| Solvent | Expected λ_max (nm) | Molar Absorptivity (ε) |
| Ethanol | Data not available | Data not available |
| Methanol | Data not available | Data not available |
| Dichloromethane | Data not available | Data not available |
Fluorescence Spectroscopy and Spectrofluorimetric Analysis
Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has absorbed light. Not all molecules that absorb UV-Vis radiation will fluoresce. For a molecule to be fluorescent, it must have a rigid, planar structure and an extensive system of conjugated π-electrons.
Benzofuran derivatives are known to exhibit fluorescence, and their photophysical properties are of interest for applications in materials science and as fluorescent probes. physchemres.org The fluorescence properties, including the excitation and emission wavelengths and the quantum yield, are highly dependent on the molecular structure and the solvent environment. The introduction of a bromine atom and a cyanomethyl group onto the benzofuran scaffold will undoubtedly modulate its fluorescence characteristics.
Without experimental data, it is difficult to predict the exact fluorescence behavior of this compound. However, it is anticipated that the compound would exhibit fluorescence, and a spectrofluorimetric analysis would be essential to characterize its emissive properties. This would involve measuring the excitation and emission spectra to determine the wavelengths of maximum intensity and calculating the fluorescence quantum yield.
Table 4: Expected Fluorescence Data for this compound
| Solvent | Excitation λ_max (nm) | Emission λ_max_ (nm) | Quantum Yield (Φ_F_) |
| Ethanol | Data not available | Data not available | Data not available |
| Cyclohexane | Data not available | Data not available | Data not available |
Electrochemical Characterization (e.g., Cyclic Voltammetry)
Electrochemical techniques, such as cyclic voltammetry (CV), are used to study the redox properties of a compound. CV measures the current that develops in an electrochemical cell as the potential is varied. This technique can provide information about the oxidation and reduction potentials of a molecule, which are related to the energies of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
The benzofuran ring system can undergo both oxidation and reduction. The presence and nature of substituents can significantly influence the redox potentials. The electron-withdrawing nature of the bromine atom and the cyanomethyl group would be expected to make the oxidation of the benzofuran ring more difficult (i.e., occur at a more positive potential) and the reduction easier (i.e., occur at a less negative potential) compared to the unsubstituted parent molecule.
A cyclic voltammetry study of this compound would provide valuable insights into its electronic structure and its potential for use in electronic devices or as a redox-active probe. The experiment would involve scanning the potential and recording the resulting current to identify the oxidation and reduction peaks.
While specific CV data for this compound is not available, the electrochemical behavior of benzofuran derivatives is an active area of research. physchemres.org
Table 5: Expected Electrochemical Data for this compound
| Solvent/Electrolyte | Oxidation Potential (E_ox) (V) | Reduction Potential (E_red_) (V) |
| Acetonitrile / TBAPF₆ | Data not available | Data not available |
| Dichloromethane / TBAPF₆ | Data not available | Data not available |
Structure Activity Relationship Sar Studies of 5 Bromo 3 Cyanomethyl Benzofuran Analogues
Influence of Substituent Position on the Benzofuran (B130515) Core (Positions 2, 3, and 5)
The biological activity of benzofuran derivatives is highly dependent on the nature and position of substituents on the core structure. mdpi.com Research indicates that introducing substituents at specific positions can lead to new derivatives with significant therapeutic potential. mdpi.com
Position 2: The C-2 position of the benzofuran ring is a critical site for modulating biological activity. SAR studies have frequently identified substitutions at this position as crucial for cytotoxic and antimicrobial activities. nih.govnih.gov For instance, the introduction of an ester group or various heterocyclic rings at the C-2 position has been shown to be a key determinant for the cytotoxic effects of these compounds. nih.govnih.gov Modifications at this position can significantly influence the selectivity of the compounds for cancer cells over normal cells. nih.gov In some series of antibacterial benzofurans, compounds with phenyl, 5-methylfuran-2-yl, and 4-methoxyphenyl (B3050149) groups at the C-2 position demonstrated good antibacterial activity. nih.gov
Position 3: The C-3 position also plays a vital role in the biological profile of benzofuran analogues. In some cases, a bromine atom attached to a methyl group at the C-3 position resulted in remarkable cytotoxic activity against leukemia cells. nih.gov The presence of hydroxyurea (B1673989) fragments at the C-3 position has been associated with anti-inflammatory activity. pharmatutor.org Furthermore, substitutions at the C-3 position have been found to greatly impact the strain specificity of antibacterial activity. nih.gov
Position 5: The benzene (B151609) ring portion of the benzofuran scaffold, including the C-5 position, is a key area for substitution to modulate activity. The introduction of a halogen, such as bromine at the C-5 position, is a common strategy to enhance biological effects. nih.gov This is often linked to the ability of the halogen to form halogen bonds, which can improve binding affinity to target molecules. nih.gov For example, the presence of a bromine atom at C-5 in a series of 3-(phenylsulfinyl)-benzofuran analogues was a feature of compounds with potent pharmacological properties. researchgate.net
The following table summarizes the influence of substituent positions on the biological activity of benzofuran analogues based on various studies.
| Position | Type of Substituent | Observed Biological Activity | Reference |
| C-2 | Ester, Heterocyclic Rings | Crucial for cytotoxic activity | nih.govnih.gov |
| C-2 | Phenyl, 5-methylfuran-2-yl, 4-methoxyphenyl | Good antibacterial activity | nih.gov |
| C-3 | Bromomethyl | Remarkable cytotoxic activity | nih.gov |
| C-3 | Hydroxyurea fragments | Anti-inflammatory activity | pharmatutor.org |
| C-5 | Halogen (e.g., Bromine) | Enhanced biological activity | nih.gov |
Role of Halogenation, Specifically Bromine, in Modulating Biological Activity
The introduction of halogen atoms, particularly bromine, into the benzofuran scaffold is a well-established strategy for enhancing a wide range of biological activities, including anticancer and antimicrobial effects. nih.govnih.gov This enhancement is often attributed to the ability of halogens to form "halogen bonds," which are attractive interactions between an electrophilic halogen and a nucleophilic site on a biological target, thereby improving binding affinity. nih.govnih.gov
The position of the halogen on the benzofuran ring is a critical determinant of its effect on biological activity. nih.gov SAR analyses have shown that the presence of bromine on a methyl or acetyl group attached to the benzofuran system can increase cytotoxicity. nih.gov In contrast, direct substitution of a halogen onto the benzene ring or the furan (B31954) skeleton does not always lead to an increase in cytotoxic activity, highlighting the importance of the substituent's context. nih.gov
For instance, a study on benzofuran derivatives revealed that a compound with a bromine atom attached to a methyl group at the C-3 position exhibited potent cytotoxic activity against leukemia cell lines. nih.gov Another study noted that the presence of bromine and a methoxy (B1213986) group influenced the pro-oxidative and pro-apoptotic properties of a benzofuran derivative. researchgate.net In the context of 5-Bromo-3-(cyanomethyl)benzofuran, the bromine at the C-5 position is expected to significantly contribute to its biological profile, potentially through the formation of halogen bonds with target proteins. The crystal structure of some brominated benzofurans reveals intermolecular interactions, such as Br···π interactions, which can also play a role in their solid-state properties and biological activity. nih.gov
Impact of the Cyanomethyl Group on Molecular Interactions and Biological Profiles
The cyanomethyl group [-CH₂C≡N] is a significant functional group that can influence the biological profile of a molecule through various molecular interactions. The cyano (nitrile) group is a potent electron-withdrawing group and can participate in dipole-dipole interactions and hydrogen bonding as a hydrogen bond acceptor.
The cyanomethyl substituent at the C-3 position of the benzofuran ring is a key structural feature. Synthetic methods have been developed for creating benzofurans from 2-(cyanomethyl)phenyl derivatives, indicating the utility of this group as a synthetic handle. researchgate.net Furthermore, quantitative structure-activity relationship (QSAR) studies have been conducted on a class of "benzofuranene cyanide derivatives" to model their inhibitory activity against bacterial enzymes, suggesting the importance of the cyano group for biological function. nih.gov The results of these studies indicated that descriptors related to the molecular structure, including the presence of benzene rings, had a significant contribution to the activity of the compounds. nih.gov
Comparative SAR with Other Benzofuran Derivatives
The structure-activity relationships of this compound analogues can be better understood by comparing them with other classes of benzofuran derivatives.
Halogenated vs. Non-halogenated Derivatives: As discussed, halogenation, particularly with bromine or chlorine, consistently leads to a significant increase in anticancer activities. nih.gov This contrasts with non-halogenated amide derivatives of benzofurans, which in some studies, showed no cytotoxic properties. nih.gov
Hybrid Benzofurans: Recent research has focused on hybrid molecules where the benzofuran core is linked to other pharmacologically active moieties like chalcone, triazole, or piperazine (B1678402). nih.gov These hybrid compounds often exhibit potent cytotoxic activities. nih.gov For example, the substitution of a morpholinyl group at the para position of an N-phenethyl ring attached to the benzofuran core enhanced antiproliferative activity. mdpi.com
Natural vs. Synthetic Derivatives: Many naturally occurring benzofurans, such as ailanthoidol, possess a 2-arylbenzofuran skeleton and exhibit a range of biological activities. medcraveonline.com Synthetic derivatives, on the other hand, allow for systematic modifications to optimize activity. For instance, synthetic benzofuran derivatives like Amiodarone are used clinically for treating cardiac arrhythmias. medcraveonline.com
The table below provides a comparative overview of different classes of benzofuran derivatives.
| Derivative Class | Key Structural Feature | Common Biological Activity | Reference |
| Halogenated Derivatives | Bromine, Chlorine, or Fluorine substitution | Increased anticancer activity | nih.gov |
| Hybrid Benzofurans | Fused with other heterocyclic rings (e.g., triazole, piperazine) | Potent cytotoxic agents | nih.gov |
| 2-Arylbenzofurans | An aryl group at the C-2 position | Immunosuppressive, anticancer, antiviral | medcraveonline.com |
| Hydroxyurea Derivatives | Hydroxyurea fragment at C-3 | Anti-inflammatory activity | pharmatutor.org |
Conformational Analysis and Stereochemical Considerations in SAR
The three-dimensional structure and conformational flexibility of benzofuran derivatives are critical to their interaction with biological targets. Conformational analysis helps in understanding the preferred spatial arrangement of the molecule, which in turn dictates its binding mode and activity.
Molecular mechanics conformational analysis has been used to determine the global minimum conformation of benzofuran derivatives. nih.gov Such studies have shown that steric hindrance can be detrimental to activity. For example, a large substituent at position 7 of the benzofuran ring was associated with a loss of activity in a series of STING agonists. nih.gov
In the case of this compound, the rotational freedom around the bond connecting the cyanomethyl group to the benzofuran ring at C-3 would be a key conformational parameter. The orientation of this group relative to the plane of the benzofuran ring could influence its ability to interact with a target's binding site.
Stereochemistry also plays a crucial role. For some benzofuran derivatives, maintaining a specific conformation, such as a cis-conformation, is necessary for activity. mdpi.com Although this compound does not have a chiral center, the introduction of chiral substituents in its analogues would necessitate a thorough investigation of the stereochemical requirements for biological activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. Several QSAR studies have been performed on benzofuran derivatives to predict their activity and guide the design of new, more potent analogues.
For example, a 2D-QSAR model was successfully developed for a series of benzofuran-based vasodilators. mdpi.comnih.gov The model, which had good statistical significance (R² = 0.816), helped in understanding the structural requirements for vasodilation activity. mdpi.comnih.gov
More relevant to the specific structure of this compound, a study focused on establishing QSAR models for a class of benzofuranene cyanide derivatives as potential inhibitors of Staphylococcus aureus Sortase A. nih.gov The models were built using a large number of calculated molecular descriptors. The results from one of the models indicated that the minimum bond order of a carbon atom and the relative number of benzene rings had a significant positive contribution to the antibacterial activity. nih.gov These findings suggest that both electronic and structural features are key determinants of the biological activity of cyano-containing benzofuran derivatives. Such QSAR models can be valuable tools for screening new antibacterial agents and predicting their properties. nih.gov
Theoretical and Computational Chemistry Applications in Benzofuran Research
Molecular Modeling and Conformational Analysis of the Benzofuran (B130515) Scaffold
Molecular modeling and conformational analysis are foundational to understanding the three-dimensional structure of molecules, which in turn dictates their physical, chemical, and biological properties. The benzofuran scaffold, a planar bicyclic system, serves as the core for a vast array of derivatives.
Quantum Chemical Computations for Electronic Structure and Reactivity Prediction
Quantum chemical computations provide deep insights into the electronic properties of molecules, which are key to predicting their reactivity and potential applications. northwestern.edu Methods like DFT are widely used to calculate the distribution of electrons within a molecule, its molecular orbitals, and its response to external fields. physchemres.orgresearchgate.net
For the benzofuran scaffold, these calculations can determine fundamental properties such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and shapes of these frontier orbitals are crucial for understanding chemical reactivity, as they govern how the molecule interacts with other reagents. Quantum chemical studies have been applied to furan (B31954) and its isomers to determine parameters like enthalpy of formation and dipole moment, with results showing good agreement with experimental data. researchgate.net
Furthermore, quantum mechanics can be used to predict the regioselectivity of chemical reactions. wuxiapptec.com In the synthesis of benzofuran derivatives, computational analysis of reaction intermediates, such as the oxonium ion formed during acid-catalyzed cyclization, can reveal which reaction pathway is energetically more favorable. wuxiapptec.com By analyzing the HOMO and HOMO-1 orbitals of the intermediate, researchers can predict the likely site of nucleophilic attack, and transition state energy calculations can substantiate these predictions, yielding product ratios that align with experimental observations. wuxiapptec.com This predictive power is invaluable for optimizing synthetic routes and minimizing unwanted side products. rsc.org
Mechanistic Investigations of Synthetic Pathways and Chemical Transformations
Understanding the step-by-step mechanism of a chemical reaction is crucial for its optimization and application. Computational chemistry offers powerful tools to map out the intricate pathways of chemical transformations, including the synthesis of the benzofuran ring. nih.govacs.org Numerous synthetic strategies for benzofurans involve metal-catalyzed reactions, and computational studies can elucidate the role of the catalyst and the structure of transient intermediates. organic-chemistry.orgacs.org
For example, in the copper-catalyzed synthesis of benzofuran derivatives, a proposed mechanism may involve the formation of an iminium ion, followed by the attack of a copper acetylide intermediate, intramolecular cyclization, and isomerization. nih.govacs.org Each of these steps can be modeled computationally to assess its energetic feasibility. Similarly, palladium- and copper-cocatalyzed Sonogashira coupling reactions followed by intramolecular cyclization are common routes to benzofurans, and their mechanisms can be investigated through theoretical calculations. nih.govacs.org
A notable example of mechanistic investigation involves the acid-catalyzed cyclization of acetals to form the benzofuran core. wuxiapptec.com Initial quantum mechanics analysis based on the starting material might incorrectly predict the major regioisomer. wuxiapptec.com A more rigorous computational approach involves analyzing the reaction mechanism, specifically the properties of the key oxonium ion intermediate. wuxiapptec.com By calculating the reaction energy profiles for competing pathways, researchers can determine the activation energies for each path. wuxiapptec.com A lower activation energy for one pathway correctly predicts it to be the major route, demonstrating how computational chemistry can provide nuanced mechanistic insights that might be missed by simpler analyses. wuxiapptec.com
Molecular Dynamics Simulations for Ligand-Target Interactions
While molecular docking provides a static snapshot of a ligand binding to its target, molecular dynamics (MD) simulations offer a dynamic view, revealing how the complex behaves over time. youtube.com MD simulations apply the principles of classical mechanics to model the movements of atoms and molecules, providing crucial information on the stability of ligand-protein complexes and the conformational changes that may occur upon binding. youtube.comyoutube.com
In the context of benzofuran research, MD simulations have been employed to validate and refine the results of docking studies. For instance, in the development of benzofuran derivatives as inhibitors of Lysine-Specific Demethylase 1 (LSD1), MD simulations were used to study the stability of the computationally designed molecules within the enzyme's binding site. researchgate.net These simulations confirmed that the designed compounds could form a stable complex with the receptor, interacting consistently with key residues in the binding pocket. researchgate.net
Similarly, MD simulations have been used in the study of benzofuran-tetrazole derivatives as potential agents against Alzheimer's disease. nih.gov These simulations help to understand the dynamic interactions between the benzofuran-based ligands and the target enzyme, providing a more realistic representation of the binding event in a biological environment. nih.gov By simulating the system over nanoseconds, researchers can assess whether the initial binding pose predicted by docking is maintained and identify key interactions that contribute to the stability of the complex.
Computational Docking for Understanding Molecular Binding
Computational docking is a widely used technique in drug discovery to predict the preferred orientation of a ligand when it binds to a target protein. nih.gov This method is instrumental in screening virtual libraries of compounds and in understanding the structural basis of a ligand's biological activity. For the benzofuran scaffold, molecular docking has been extensively applied to study its derivatives as potential therapeutic agents against a variety of diseases. researchgate.netnih.gov
Docking studies have been central to the development of benzofuran derivatives as anticancer agents. For example, new benzofuran derivatives have been docked into the active sites of PI3K and VEGFR-2, two key enzymes in cancer progression. researchgate.net These studies revealed that the compounds could fit well within the binding pockets and form crucial interactions, such as hydrogen bonds with key amino acid residues like Val851 in PI3K, explaining their inhibitory activity. researchgate.net In another study targeting the M. tuberculosis enzyme Pks13, docking simulations showed that benzofuran-based inhibitors could achieve excellent binding affinity scores, comparable to or even better than known reference inhibitors. nih.gov
The insights from docking are detailed, often revealing specific molecular interactions. For instance, the benzofuran ring itself can participate in various non-covalent interactions, including conventional hydrogen bonds, pi-pi stacking, and hydrophobic interactions with the protein's active site residues. nih.govnih.gov These computational predictions of binding modes are invaluable for structure-activity relationship (SAR) studies, helping to rationalize why certain chemical modifications on the benzofuran scaffold lead to enhanced biological activity and guiding the design of more potent and selective inhibitors. researchgate.net
Pharmacophore Elucidation and Scaffold Based Molecular Design Principles for 5 Bromo 3 Cyanomethyl Benzofuran
Analysis of Benzofuran (B130515) as a Core Pharmacophore in Drug Discovery
The benzofuran scaffold, a fusion of a benzene (B151609) and a furan (B31954) ring, is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities. nih.govrsc.org This heterocyclic system is a versatile pharmacophore, with its derivatives demonstrating properties that include antimicrobial, antiviral, antitumor, anti-inflammatory, and antioxidant effects. rsc.orgnih.govnih.gov The biological profile of a benzofuran derivative is highly dependent on the nature and position of its substituents.
The presence of a halogen, such as bromine at the 5-position of the benzofuran ring, has been shown in various studies to be a key determinant of biological activity. For instance, benzofuran derivatives with a bromo substituent at the C-5 position have demonstrated significant antibacterial activity. nih.gov In some series of compounds, the presence of a 5-bromo substituent resulted in excellent activity against a range of bacterial strains. nih.gov Halogenated benzofurans have also been investigated for their cytotoxic activity against cancer cell lines. researchgate.net The bromine atom can influence the molecule's lipophilicity, electronic distribution, and ability to form halogen bonds, all of which can impact its interaction with biological targets. nih.gov
The 3-(cyanomethyl) group is another important feature of the title compound. While less is known about the specific contribution of this group to the biological activity of benzofuran derivatives, the cyanomethyl moiety is a versatile functional group in medicinal chemistry. It can act as a hydrogen bond acceptor and can be synthetically transformed into other functional groups, such as carboxylic acids or tetrazoles, which are known to interact with various biological targets. The nitrile group itself can be a key pharmacophoric element in certain enzyme inhibitors. For example, a nitrile group can act as a bioisostere for a carbonyl group or other polar functionalities.
The combination of the 5-bromo and 3-(cyanomethyl) substituents on the benzofuran scaffold suggests a molecule designed with potential for specific biological interactions, meriting further investigation for various therapeutic applications.
Table 1: Biological Activities of Representative Benzofuran Derivatives
| Compound/Derivative Class | Biological Activity | Reference(s) |
| 5-Bromobenzofuran Derivatives | Antibacterial | nih.gov |
| Benzofuran-pyrazole derivatives | Anticancer | nih.gov |
| Benzofuran-substituted chalcones | Antitumor | nih.gov |
| Cicerfuran (natural benzofuran) | Antifungal | nih.gov |
| Conocarpan (natural benzofuran) | Antifungal, Antitrypanosomal | nih.gov |
| Ailanthoidol (natural benzofuran) | Anticancer, Antiviral, Immunosuppressive | nih.gov |
| Amiodarone (synthetic benzofuran) | Antiarrhythmic | nih.gov |
Scaffold Hopping and Bioisosteric Replacements Strategies
In the quest for novel and improved therapeutic agents, medicinal chemists often employ strategies such as scaffold hopping and bioisosteric replacement to modify a lead compound. uniroma1.itresearchgate.net These approaches aim to alter the physicochemical and pharmacokinetic properties of a molecule, enhance its potency, reduce toxicity, or secure intellectual property. uniroma1.it
Scaffold Hopping
Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold while aiming to retain or improve its biological activity. uniroma1.it For 5-Bromo-3-(cyanomethyl)benzofuran, the benzofuran core could be "hopped" to other bicyclic aromatic systems. This can lead to the discovery of new chemical entities with potentially improved properties. uniroma1.it
Potential scaffold hops for the benzofuran core include:
Benzothiophene: The replacement of the oxygen atom with a sulfur atom can significantly alter the electronic properties and metabolic stability of the molecule.
Thienopyridine: This and other bicyclic heteroaromatic systems can mimic the spatial arrangement of the benzofuran core while offering different substitution patterns and physicochemical properties. nih.gov
Bioisosteric Replacements
Bioisosterism refers to the substitution of atoms or groups within a molecule with other atoms or groups that have similar physical or chemical properties, leading to similar biological effects. researchgate.netcambridgemedchemconsulting.com This strategy can be applied to the substituents of this compound to fine-tune its properties.
For the 5-bromo substituent , potential bioisosteric replacements include:
Other Halogens (Cl, F): Chlorine and fluorine are smaller and more electronegative than bromine, which can affect the compound's size, lipophilicity, and metabolic stability. cambridgemedchemconsulting.com
Trifluoromethyl (CF3) group: This group is often used as a bioisostere for halogens due to its similar size and electronic properties. nih.gov
Cyano (CN) group: The cyano group can also be considered a bioisostere for a halogen in some contexts.
For the 3-(cyanomethyl) group , potential bioisosteric replacements could be:
Carboxamide or ester groups: These can mimic the hydrogen bonding potential of the nitrile.
Acidic groups like carboxylic acid or tetrazole: If the nitrile is acting as a precursor or a mimic of an acidic group, these replacements would be logical.
Nitroalkane group: In some cases, a trifluoromethyl group can serve as a bioisosteric replacement for an aliphatic nitro group, suggesting a potential interchangeability between these functionalities and a cyanomethyl group depending on the target. nih.gov
Table 2: Potential Bioisosteric Replacements for Functional Groups in this compound
| Original Functional Group | Potential Bioisosteric Replacement(s) | Rationale for Replacement |
| 5-Bromo | Chlorine, Fluorine | Modulate size, lipophilicity, and metabolic stability. cambridgemedchemconsulting.com |
| Trifluoromethyl (CF3) | Mimic electronic properties and size. nih.gov | |
| Cyano (CN) | Similar electronic properties in some contexts. | |
| 3-(Cyanomethyl) | -CH2CONH2, -CH2CO2R | Mimic hydrogen bonding and polarity. |
| -CH2COOH, -CH2-tetrazole | Introduce an acidic moiety. |
Rational Design of Benzofuran Derivatives for Targeted Applications
The rational design of new drugs often starts from a lead compound like this compound, with the goal of optimizing its structure to achieve high affinity and selectivity for a specific biological target. nih.gov This process relies on an understanding of the structure-activity relationships (SAR) of the compound series.
A rational design strategy for derivatives of this compound would involve systematically modifying the substituents and the core scaffold to explore the chemical space around the initial hit. For example, a series of analogs could be synthesized where the 5-bromo substituent is replaced with other groups to probe the effect of electronics and sterics at this position. Similarly, the cyanomethyl group at the 3-position could be elaborated into a variety of other functionalities to explore different interactions with a target protein.
Molecular Hybridization
Another powerful strategy in rational drug design is molecular hybridization. This involves combining the pharmacophoric features of two or more different molecules to create a new hybrid compound with potentially enhanced or dual activity. For instance, the this compound scaffold could be linked to other known pharmacophores, such as a triazole or a piperazine (B1678402) moiety, which have been shown to be effective in developing potent anticancer agents when combined with a benzofuran core. nih.gov
Targeted Drug Design
Benzofuran derivatives have been successfully designed to target specific enzymes and receptors. For example, some benzofuran derivatives have been developed as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. The design of these inhibitors often involves positioning specific functional groups on the benzofuran scaffold to interact with key amino acid residues in the active site of the enzyme.
Starting with this compound, a medicinal chemist could use computational modeling and docking studies to predict how this molecule might bind to a target of interest. Based on these predictions, new derivatives could be designed to optimize these interactions. For example, if a hydrogen bond donor is required for optimal binding, the cyanomethyl group could be hydrolyzed to a carboxamide. If a hydrophobic interaction is predicted to be important, the bromo substituent might be retained or replaced with another lipophilic group.
Table 3: Hypothetical Rational Design Strategy for this compound Derivatives
| Design Strategy | Modification on this compound | Potential Therapeutic Target |
| SAR Study | Replace 5-bromo with H, Cl, F, CH3, OCH3. | Kinases, GPCRs |
| Convert 3-(cyanomethyl) to -CH2COOH, -CH2CONH2, -CH2CH2NH2. | Proteases, Transferases | |
| Molecular Hybridization | Link to a known kinase inhibitor fragment via the cyanomethyl group. | Protein Kinases |
| Fuse with another heterocyclic ring system (e.g., triazole). | Various cancer-related targets | |
| Structure-Based Design | Modify substituents based on the active site of a target enzyme (e.g., VEGFR-2). | VEGFR-2, other tyrosine kinases |
Q & A
Q. What are the recommended synthetic strategies for preparing 5-Bromo-3-(cyanomethyl)benzofuran?
The synthesis of benzofuran derivatives typically involves cyclization reactions, halogenation, and functional group modifications. For this compound, a plausible route includes:
- Cyclization : Using a [3+2] cycloaddition or acid-catalyzed cyclization of precursor phenols.
- Halogenation : Direct bromination at the 5-position using NBS (N-bromosuccinimide) or Br₂ in a controlled environment.
- Cyanomethylation : Introducing the cyanomethyl group via nucleophilic substitution or palladium-catalyzed coupling. Optimization of reaction conditions (e.g., solvent, temperature, catalyst) is critical to avoid side products like over-bromination or ring-opening .
Q. How can crystallographic data for this compound be obtained and interpreted?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Key steps include:
- Crystallization : Slow evaporation of a solvent (e.g., ethanol/dichloromethane) to grow high-quality crystals.
- Data Collection : Use a diffractometer (e.g., Bruker D8 VENTURE) with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : Software like SHELXL (for small molecules) refines atomic coordinates, thermal parameters, and bond angles. For example, related brominated benzofurans exhibit monoclinic/triclinic systems with Z = 4 and intermolecular Br···Br or C–H···O interactions .
Advanced Research Questions
Q. How does the bromo and cyanomethyl substitution influence the compound’s biological activity?
Substituents dictate electronic and steric properties, impacting target binding. For example:
- Bromine : Enhances lipophilicity and may participate in halogen bonding with enzyme active sites (e.g., MAO-B inhibition in benzofuran analogs) .
- Cyanomethyl : Introduces electron-withdrawing effects, potentially stabilizing charge-transfer interactions in enzyme inhibitors. SAR Tip : Replace bromine with other halogens (Cl, I) or modify the cyanomethyl group to nitrile/amide for comparative activity assays .
Q. What computational methods are suitable for predicting the binding affinity of this compound to therapeutic targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like HCV NS5B polymerase or MAO-B. Focus on bromine’s role in hydrophobic pockets .
- MD Simulations : GROMACS or AMBER can assess stability of ligand–protein complexes over 100-ns trajectories.
- QSAR Models : Train models using descriptors like logP, polar surface area, and Hammett constants to predict IC₅₀ values .
Q. How can in vitro/in vivo efficacy be evaluated for anticancer applications?
- In Vitro : Screen against NCI-60 cancer cell lines using MTT assays. Compare IC₅₀ values to reference drugs (e.g., doxorubicin). For example, some benzofurans show IC₅₀ = 0.5–5 µM in leukemia HL-60 cells .
- In Vivo : Use xenograft models (e.g., murine lung tumors) with intraperitoneal administration. Monitor tumor volume reduction and toxicity (e.g., body weight, organ histology).
Q. What analytical techniques resolve contradictions in spectroscopic data for this compound?
Conflicting NMR/IR results may arise from tautomerism or impurities. Mitigate via:
- 2D NMR : HSQC and HMBC to confirm connectivity of bromine and cyanomethyl groups.
- HPLC-PDA/MS : Verify purity (>95%) and detect trace isomers.
- Variable-Temperature NMR : Identify dynamic processes (e.g., rotational barriers) affecting spectral splitting .
Methodological Tables
Table 1. Representative Crystallographic Data for Brominated Benzofuran Derivatives
Table 2. Biological Activity Benchmarks for Benzofuran Derivatives
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
